

Application Notes and Protocols for the Kinetic Analysis of VIM-2 Inhibition

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Verona Integron-encoded Metallo- β -lactamase (VIM-2) is a class B metallo- β -lactamase (MBL) that confers broad-spectrum resistance to β -lactam antibiotics, including the last-resort carbapenems.[1][2][3] The enzyme utilizes a di-zinc active site to catalyze the hydrolysis of the β -lactam ring, rendering the antibiotic ineffective.[3] The global spread of VIM-2-producing bacteria, particularly Pseudomonas aeruginosa, poses a significant public health threat, making the discovery of potent and specific VIM-2 inhibitors a critical area of research.[2][3][4]

These application notes provide a comprehensive overview of the kinetic analysis of VIM-2 inhibition, including detailed experimental protocols and a summary of known inhibitors and their kinetic parameters.

VIM-2 Enzyme and Substrate Kinetics

VIM-2 demonstrates a broad substrate profile, efficiently hydrolyzing penicillins, cephalosporins, and carbapenems.[2][5] The kinetic efficiency of VIM-2 with various substrates can be characterized by the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).

Table 1: VIM-2 Kinetic Parameters for Common β-Lactam Substrates



Substrate	K_m (µM)	k_cat (s ⁻¹)	Reference
Chromacef	8 ± 2	22 ± 2	[6]
Nitrocefin	18 - 21	N/A	[7]
Imipenem	100	180	[2]
Meropenem	33	80	[2]
Penicillin G	13	1000	[2]
Cephaloridine	217	100	[2]
Cefazolin	250	1000	[2]

Note: Kinetic parameters can vary based on experimental conditions such as buffer, pH, and temperature.

Kinetic Analysis of VIM-2 Inhibitors

A variety of small molecules have been identified as inhibitors of VIM-2, operating through different mechanisms of action. The potency of these inhibitors is typically quantified by the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i).

Table 2: Kinetic Parameters for Selected VIM-2 Inhibitors



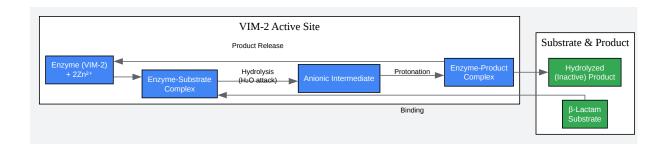
Inhibitor	IC50 (μM)	K_i (μM)	Mechanism of Inhibition	Reference
Mitoxantrone	N/A	1.5 ± 0.2	Non-competitive	[1][7][8]
4- Chloromercuribe nzoic acid (pCMB)	N/A	N/A	Slowly reversible/Irrever sible	[1][7]
Sulfonyl-triazole 1*	N/A	0.41 ± 0.03	Competitive	[1][8]
Sulfonyl-triazole 2**	N/A	1.4 ± 0.10	Competitive	[1][8]
2- Triazolylthioacet amide (1h)	20.6	N/A	N/A	[9]
6- Phosphonometh ylpyridine-2- carboxylate (3a)	7.2	1.5	Competitive, Slow-binding	[10]
EDTA	50	N/A	Metal Chelation	[2]

^{*}N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodobenzenesulfonamide **4-iodo-N-((4-(methoxymethyl)-1H-1,2,3-triazol-5-yl)methyl)benzenesulfonamide

Visualized Workflows and Mechanisms VIM-2 Catalytic Mechanism

The diagram below illustrates the general mechanism of β -lactam hydrolysis by VIM-2. The two zinc ions in the active site activate a water molecule, which acts as a nucleophile to attack the carbonyl carbon of the β -lactam ring, leading to its cleavage.





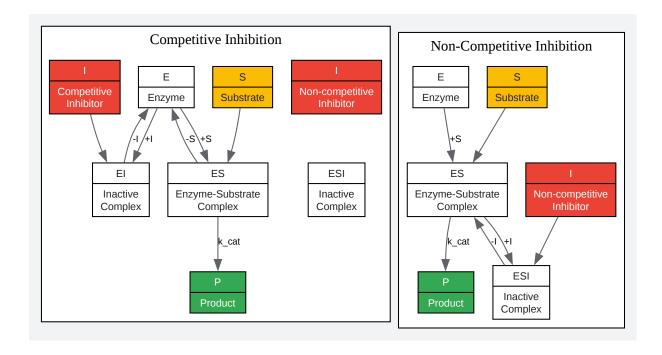
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Caption: VIM-2 hydrolyzes β -lactam antibiotics via a zinc-dependent mechanism.

Modes of Enzyme Inhibition

Understanding the mechanism of inhibition is crucial for drug development. The primary reversible inhibition modalities are competitive and non-competitive, which can be distinguished through kinetic analysis.





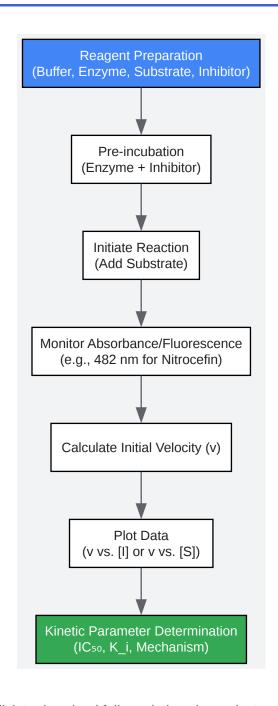
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Caption: Competitive inhibitors bind the active site; non-competitive inhibitors bind elsewhere.

Experimental Workflow for VIM-2 Inhibition Assay

The following diagram outlines the typical workflow for screening and characterizing VIM-2 inhibitors using a spectrophotometric assay.





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Caption: Standard workflow for kinetic analysis of VIM-2 inhibitors.

Experimental Protocols Protocol for VIM-2 Expression and Purification

This protocol provides a general method for obtaining purified VIM-2 enzyme.



- Transformation: Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid containing the blaVIM-2 gene.
- Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB or minimal medium) at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.
- Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 30 mM Tris pH 7.6, 100 mM NaCl) and lyse the cells using sonication or a French press.
- Clarification: Centrifuge the lysate at high speed to pellet cell debris.
- Chromatography: Purify VIM-2 from the supernatant using a series of chromatography steps. A common approach is to use an anion-exchange column followed by a gel filtration column (e.g., Sephacryl S-200).[6]
- Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration using the extinction coefficient at 280 nm ($\epsilon_{280} = 28,500 \text{ M}^{-1}\text{cm}^{-1}$).[6]
- Storage: Store the purified enzyme at -80°C in a suitable buffer containing glycerol.

Protocol for Steady-State Kinetic and Inhibition Assays

This protocol describes the use of the chromogenic cephalosporin, nitrocefin, to determine VIM-2 kinetic parameters and inhibitor potency.

- Assay Buffer Preparation: Prepare an appropriate assay buffer. A commonly used buffer is 30 mM Tris or 50 mM HEPES, pH 7.2-7.6, supplemented with 50 μM ZnCl₂.[2][6][7][9] The addition of BSA (e.g., 50 μg/mL) and a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent enzyme denaturation.[10]
- Reagent Preparation:
 - Enzyme: Dilute the purified VIM-2 stock to a working concentration in assay buffer. The final concentration should be sufficient to produce a linear reaction rate for several minutes (typically in the low pM to nM range).



- Substrate: Prepare a stock solution of nitrocefin in DMSO and dilute it to various working concentrations in assay buffer.
- Inhibitor: Prepare a stock solution of the test inhibitor in 100% DMSO and create a serial dilution series.[10]
- Assay Setup (96- or 384-well plate format):
 - For K_m Determination: To each well, add a fixed amount of VIM-2 enzyme and varying concentrations of nitrocefin substrate.
 - For IC₅₀ Determination: To each well, add VIM-2 enzyme and varying concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) to allow for binding equilibrium, which is especially important for slow-binding inhibitors.[7][10]
- · Reaction Initiation and Monitoring:
 - Initiate the enzymatic reaction by adding the nitrocefin substrate (for IC₅₀) or the enzyme (for K_m).
 - Immediately begin monitoring the change in absorbance at 482-495 nm using a plate reader at a constant temperature (e.g., 30°C).[7][9]

Data Analysis:

- Initial Velocity (v): Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
- K_m and V_max: For K_m determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism).[7]
- IC₅₀ Determination: Plot the percent inhibition (or initial velocity) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



• K_i Determination: The inhibition constant (K_i) and mechanism of inhibition can be determined by measuring initial velocities at multiple substrate and inhibitor concentrations and performing a global fit of the data to competitive, non-competitive, uncompetitive, or mixed-inhibition models. For a competitive inhibitor, the K_i can also be estimated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.

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